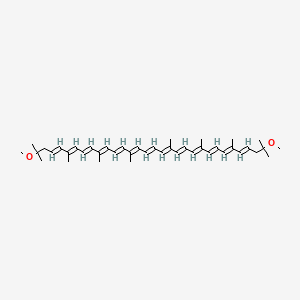
Yo-Pro-1(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yo-Pro-1(2+) is an unsymmetrical cationic C1 cyanine dye having 1,3-benzoxazol-2-yl and quinolinium-4-yl substituents. It has a role as a fluorochrome. It is a cyanine dye, a quaternary ammonium ion, a benzoxazolium ion and a quinolinium ion.
Aplicaciones Científicas De Investigación
P2X7 Receptor Activation Evaluation
Yo-Pro-1 is utilized for evaluating P2X7 receptor activation, which is significant in various pathological conditions. A 96-well plate-based method involving Yo-Pro-1 has been developed for this purpose, offering a rapid and reproducible approach to study P2X7 receptor activation or inhibition (Rat et al., 2017).
Super-Resolution Microscopy Applications
Yo-Pro-1 is used in super-resolution fluorescence microscopy for DNA imaging. It's shown to be effective for nanoscale imaging of DNA topology, offering a simpler sample preparation and wider applicability in biological systems (Flors, 2010).
Studying DNA Molecule Dynamics
Incorporating Yo-Pro-1 in studies involving the force extension behavior of individual DNA molecules, it provides insights into the interaction of dyes with DNA. It aids in understanding the binding dynamics and fluorescence behavior of the dye when bound to DNA (Murade et al., 2009).
Analyzing Membrane Permeabilization
Yo-Pro-1 is instrumental in studying the permeabilization of cell membranes by electric fields (electroporation). It serves as an indicator of membrane integrity, allowing for the measurement of molecule transport across cell membranes (Sözer et al., 2017).
Apoptosis Quantification in Islets
A novel methodology using Yo-Pro-1 for rapid quantification of apoptosis in human islets has been developed. This technique involves confocal laser optical sectioning and stereologic analysis, preserving islet architecture while identifying apoptosis extent (Boffa et al., 2005).
Electroporative Transport Quantification
Yo-Pro-1 is used to quantify electroporative transport in cellular research. Employing calibrated confocal microscopy, it helps in understanding the transport dynamics of small molecules like Yo-Pro-1 through lipid electropores after electric field exposures (Sozer et al., 2017).
DNA Quantitation in Clinical Settings
Yo-Pro-1 is utilized in DNA quantitation, especially in clinical and forensic contexts. The use of a laser-induced fluorescence detector in conjunction with capillary electrophoresis instruments with Yo-Pro-1 has shown potential for routine DNA analysis (Guillo et al., 2006).
Apoptosis and Necrosis Monitoring
Yo-Pro-1, along with propidium iodide, is applied to distinguish apoptosis and necrosis in tissue cultures. It offers real-time, non-destructive spatial information on cell viability in both 2D and 3D tissue cultures (Gawlitta et al., 2004).
Propiedades
Fórmula molecular |
C24H29N3O+2 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium |
InChI |
InChI=1S/C24H29N3O/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21/h5-8,10-14,16,18H,9,15,17H2,1-4H3/q+2 |
Clave InChI |
DWBLAOWJYNNBQB-UHFFFAOYSA-N |
SMILES isomérico |
CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |
SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |
SMILES canónico |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B1238460.png)
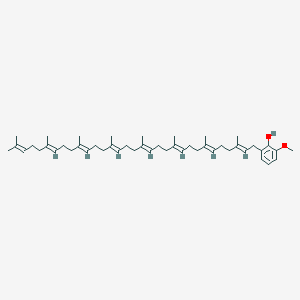
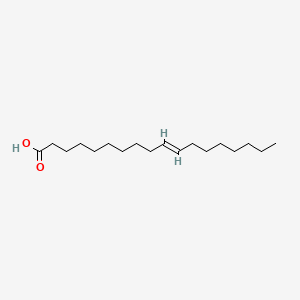

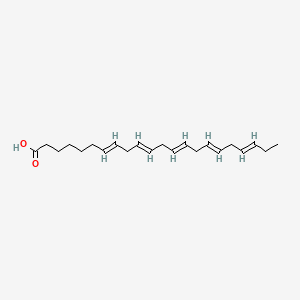

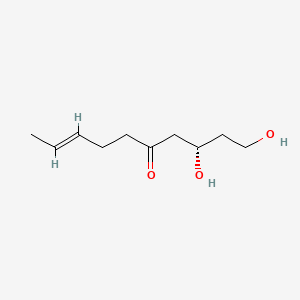

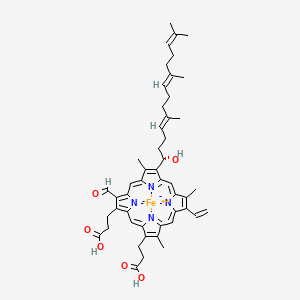
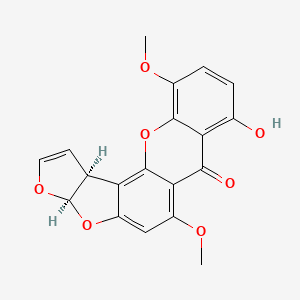
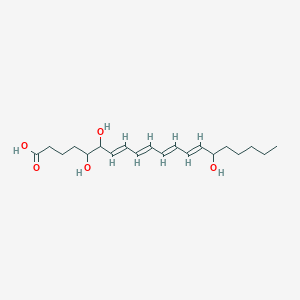
![Ethyl {2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}(phenylhydrazono)acetate](/img/structure/B1238477.png)
